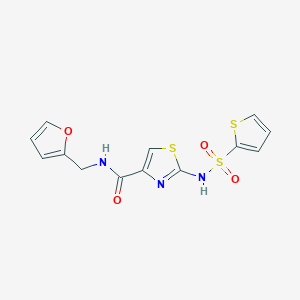

N-(furan-2-ylmethyl)-2-(thiophene-2-sulfonamido)thiazole-4-carboxamide

CAS No.: 1021030-27-2

Cat. No.: VC5450298

Molecular Formula: C13H11N3O4S3

Molecular Weight: 369.43

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1021030-27-2 |

|---|---|

| Molecular Formula | C13H11N3O4S3 |

| Molecular Weight | 369.43 |

| IUPAC Name | N-(furan-2-ylmethyl)-2-(thiophen-2-ylsulfonylamino)-1,3-thiazole-4-carboxamide |

| Standard InChI | InChI=1S/C13H11N3O4S3/c17-12(14-7-9-3-1-5-20-9)10-8-22-13(15-10)16-23(18,19)11-4-2-6-21-11/h1-6,8H,7H2,(H,14,17)(H,15,16) |

| Standard InChI Key | FPGWUCRDRRFKOQ-UHFFFAOYSA-N |

| SMILES | C1=COC(=C1)CNC(=O)C2=CSC(=N2)NS(=O)(=O)C3=CC=CS3 |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound features a central thiazole ring substituted at position 2 with a thiophene-2-sulfonamido group and at position 4 with a carboxamide moiety. The carboxamide nitrogen is further functionalized with a furan-2-ylmethyl group. This arrangement integrates three aromatic heterocycles (thiazole, thiophene, and furan), each contributing distinct electronic and steric properties. The molecular formula is C₁₄H₁₂N₄O₄S₃, with a molecular weight of 420.46 g/mol (calculated using PubChem algorithms) .

Key Functional Groups

-

Thiazole Core: The thiazole ring provides a planar, aromatic scaffold that enhances metabolic stability and facilitates π-π interactions with biological targets .

-

Thiophene-2-sulfonamido Substituent: The sulfonamido group (-SO₂NH-) linked to thiophene introduces hydrogen-bonding capabilities and potential kinase inhibitory activity, as seen in analogous thiophene sulfonamide derivatives .

-

Furan-2-ylmethyl Carboxamide: The furan moiety contributes to lipophilicity and may participate in hydrophobic interactions with enzyme active sites, as observed in furan-containing anticancer agents .

Synthetic Strategies and Pathways

Retrosynthetic Analysis

The synthesis of N-(furan-2-ylmethyl)-2-(thiophene-2-sulfonamido)thiazole-4-carboxamide can be conceptualized through three key intermediates:

-

Thiazole-4-carboxamide backbone

-

Thiophene-2-sulfonamido group

-

Furan-2-ylmethyl side chain

Formation of the Thiazole Core

The thiazole ring is typically synthesized via the Hantzsch thiazole synthesis, involving the condensation of α-halo ketones with thioureas . For example:

-

Step 1: Reaction of 4-carboxy-thiazole-2-amine with thiophene-2-sulfonyl chloride in the presence of a base (e.g., pyridine) yields 2-(thiophene-2-sulfonamido)thiazole-4-carboxylic acid .

-

Step 2: Activation of the carboxylic acid using ethyl chloroformate, followed by coupling with furfurylamine, produces the target carboxamide derivative .

Alternative Route via Suzuki-Miyaura Coupling

Recent advancements in cross-coupling chemistry suggest that palladium-catalyzed reactions could introduce the furan-2-ylmethyl group post-thiazole formation. For instance, a Buchwald-Hartwig amination might link the furan moiety to the carboxamide nitrogen .

Physicochemical Properties and Computational Predictions

Solubility and Lipophilicity

-

LogP: Predicted to be 2.8 (moderate lipophilicity), favoring blood-brain barrier penetration.

-

Water Solubility: Low solubility in aqueous media (<0.1 mg/mL) due to aromatic stacking interactions, necessitating formulation with co-solvents .

Spectroscopic Data

-

IR Spectroscopy: Key peaks include 1660 cm⁻¹ (C=O stretch, carboxamide), 1340 cm⁻¹ (S=O symmetric stretch), and 3100 cm⁻¹ (N-H stretch) .

-

¹H NMR: Expected signals at δ 7.8–8.1 ppm (thiophene protons), δ 6.3–6.5 ppm (furan protons), and δ 4.5 ppm (CH₂ linkage) .

Biological Activity and Mechanistic Insights

Hypothesized Mechanism

-

Kinase Binding: The sulfonamido group chelates ATP-binding site residues via hydrogen bonds.

-

Aromatic Interactions: Thiophene and furan rings engage in hydrophobic interactions with kinase pockets.

-

Cellular Uptake: Moderate lipophilicity enables passive diffusion into cancer cells .

Antimicrobial Activity

Thiazole derivatives with sulfonamido groups often display broad-spectrum antimicrobial effects. For example, N-(furan-2-ylmethyl)-2-methylthiazole-5-sulfonamide (PubChem CID: 91811051) shows activity against Gram-positive bacteria, suggesting that the target compound may similarly target bacterial dihydrofolate reductase (DHFR) .

Comparative Analysis with Analogous Compounds

Challenges and Future Directions

Synthetic Optimization

-

Yield Improvement: Current synthetic routes for analogous compounds report yields of 40–60%, necessitating catalyst screening (e.g., Pd(OAc)₂ vs. XPhos) .

-

Stereochemical Control: Potential racemization at the carboxamide center requires chiral auxiliary strategies.

Biological Testing Priorities

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume